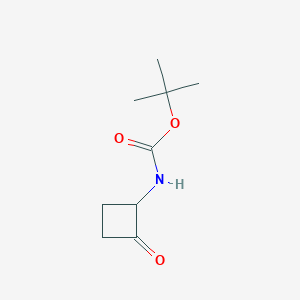

tert-butyl N-(2-oxocyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-oxocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCYHPABMXGUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260817-77-3 | |

| Record name | tert-butyl N-(2-oxocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Approach

Procedure:

A solution of tert-butyl carbamate and 2-oxocyclobutyl ketone (or aldehyde) is stirred in an appropriate solvent such as methanol or dichloromethane. Molecular sieves (3 Å) may be added to remove water and drive the equilibrium toward imine formation. After imine formation at ambient temperature (~20°C), the mixture is cooled (e.g., -10°C to 0°C), and a hydride source such as sodium borohydride (NaBH4) is added portion-wise. The reaction is then stirred for an extended period (e.g., 16 hours) at room temperature to complete reduction.Reaction Workup:

The solvent is evaporated, and the residue is extracted with ethyl acetate and washed sequentially with aqueous acid (e.g., 0.5 N HCl) and base (e.g., saturated NaHCO3) to remove impurities. The organic phase is dried over magnesium sulfate and concentrated under reduced pressure to yield the carbamate product.Yields and Purity:

Similar reductive amination reactions with tert-butyl carbamate derivatives have reported yields in the range of 90-92% under optimized conditions.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Solvent | Methanol or dichloromethane | Good solubility |

| Temperature (Stage 1) | Ambient (~20°C) | Imine formation |

| Temperature (Stage 2) | Cooling to -10 to 0°C during NaBH4 addition | Controlled reduction |

| Reaction Time | 16 hours stirring after hydride addition | Complete reduction |

| Reducing Agent | Sodium borohydride (NaBH4) | Efficient hydride source |

| Drying Agent | Molecular sieve 3 Å | Drives imine formation |

| Yield | Up to 92% | High yield |

Alternative Reducing Agents and Conditions

Sodium triacetoxyborohydride (NaHB(OAc)3) in 1,2-dichloroethane with triethylamine has been used for reductive amination of tert-butyl carbamate derivatives, but yields tend to be lower (~23%) and require chromatographic purification.

Reaction times typically range from 16 to 24 hours at room temperature.

Research Findings and Optimization

Effect of Molecular Sieves:

Use of molecular sieves (3 Å) during imine formation improves yield by removing water and shifting equilibrium toward the imine intermediate.Temperature Control:

Cooling during the addition of hydride reagents prevents side reactions and decomposition, improving product purity.Solvent Choice:

Methanol is commonly used due to good solubility of reactants and compatibility with NaBH4. Dichloromethane is preferred for purification stages.Purification:

Post-reaction workup involving acid-base extraction and drying over MgSO4 yields carbamate as a colorless oil or solid, often requiring no further purification.

Comparative Table of Preparation Conditions for tert-butyl Carbamate Derivatives (Related Compounds)

| Method | Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive amination | NaBH4 | Methanol | 20°C then -10 to 0°C | 16 h | 90-92 | Molecular sieves used |

| Reductive amination | NaHB(OAc)3 + Et3N | 1,2-Dichloroethane | 20°C | 16 h | ~23 | Requires chromatography |

| Direct amination | Not specified | DMF | 100°C (sealed tube) | Several h | Up to 85 | For related cyclohexyl carbamates |

Notes on Structural and Chemical Considerations

The tert-butyl carbamate group serves as a protecting group for the amine, stabilizing the intermediate and final product during synthesis.

The 2-oxocyclobutyl moiety is sensitive to reaction conditions; mild reductive amination avoids ring opening or rearrangement.

Characterization of the product typically involves LC-MS, NMR spectroscopy, and TLC to confirm molecular weight, purity, and structure.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-oxocyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate into amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-oxocyclobutyl)carbamate has been investigated for its role as a synthetic intermediate in the preparation of pharmaceutical agents. For instance, it has been utilized in the synthesis of lacosamide, an anticonvulsant medication. The compound acts as a precursor that facilitates the formation of more complex structures necessary for pharmacological activity .

Organic Synthesis

The compound serves as a key building block in organic synthesis due to its reactive carbamate functional group. It can undergo various chemical transformations, including:

- Alkylation reactions : this compound can be alkylated to introduce different substituents, enhancing its utility in synthesizing diverse organic compounds.

- Deprotection strategies : The tert-butyloxycarbonyl (Boc) group can be selectively removed under mild conditions, allowing for further functionalization .

Case Study: Lacosamide Synthesis

A notable application of this compound is its use in synthesizing lacosamide. The process involves several steps:

- Formation of a mixed acid anhydride from N-BOC-D-serine.

- Condensation with benzene methanamine to form the desired carbamate.

- Further transformations lead to lacosamide .

This synthetic pathway highlights the compound's importance as a precursor in developing therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxocyclobutyl)carbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine for further reactions. This mechanism is crucial in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Key Differences

The following table summarizes structurally related carbamates and their distinguishing characteristics:

Analysis of Structural and Functional Variations

Ring Size and Strain

- Cyclobutane Derivatives : The 4-membered ring in this compound introduces significant angle strain, increasing reactivity in ring-opening or functionalization reactions compared to larger rings (e.g., cyclopentane or cyclohexane derivatives) .

- Cyclopentane/Cyclohexane Analogues : Larger rings reduce strain, improving stability but limiting conformational rigidity. For example, tert-butyl N-(3-oxocyclopentyl)carbamate (CAS: 885280-38-6) is more flexible, making it suitable for applications requiring adaptable binding modes .

Substituent Effects

- Oxo vs. Hydroxy Groups : The ketone in oxo derivatives (e.g., 2-oxocyclobutyl) enables nucleophilic additions or reductions, while hydroxy groups (e.g., 3-hydroxycyclopentyl) participate in hydrogen bonding or serve as sites for further derivatization (e.g., phosphorylation) .

- Bicyclic Systems : Azabicyclo[4.1.0]heptane derivatives (e.g., CAS: 880545-32-4) exhibit enhanced rigidity, favoring selective interactions with biological targets such as GPCRs or ion channels .

Stereochemical Considerations

Biological Activity

Tert-butyl N-(2-oxocyclobutyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its biological profile.

Chemical Structure and Properties

The chemical formula for this compound is . It features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutane derivative with a ketone functional group. The compound's structural attributes contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 199.25 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water partition coefficient) | 1.63 |

| H-bond donors | 1 |

| H-bond acceptors | 3 |

| GI absorption | High |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable cyclobutanone derivative under controlled conditions. The process may include the use of coupling agents and solvents like dichloromethane (DCM) to facilitate the formation of the desired product .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown that modifications in the structure can enhance or diminish antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus .

Cytotoxicity

A critical aspect of evaluating the biological activity of this compound is its cytotoxicity profile. Preliminary assessments using human liver cell lines (HepG2) have demonstrated varying levels of cytotoxic effects, which are crucial for determining therapeutic viability. For instance, certain derivatives exhibited cytotoxicity at concentrations above 100 µM .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that specific structural features significantly influence the biological activity of this compound. Key findings include:

- Lipophilicity : The presence of a bulky lipophilic tail enhances membrane permeability, which is essential for effective antibacterial action.

- Electrophilic Warhead : The reactivity of the carbamate moiety plays a pivotal role in enzyme inhibition mechanisms.

- Cationic Side Chains : Incorporating cationic groups has been shown to improve antimicrobial potency while potentially increasing cytotoxicity .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

- Inhibition Studies : A study demonstrated that derivatives with β-lactone rings showed promising inhibitory activity against specific enzymes involved in bacterial resistance mechanisms, suggesting that similar modifications could enhance the activity of this compound .

- Pharmacological Assessment : In vivo studies indicated that certain derivatives could effectively reduce bacterial load in infected models, showcasing their potential as therapeutic agents .

- Toxicity Profiles : Investigations into hemolytic effects revealed that while some derivatives maintained antibacterial efficacy, they also posed risks for hemolysis at higher concentrations, necessitating careful optimization for clinical applications .

Q & A

Q. What are the common synthetic routes for tert-butyl N-(2-oxocyclobutyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of 2-oxocyclobutylamine with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N in THF/DCM). Key variables include:

- Temperature : Reactions at 0–25°C minimize side reactions like oxidation of the cyclobutane ring .

- Solvent : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine, while DCM improves solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is standard, but crystallization may improve purity for stereochemically sensitive derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm. The cyclobutane ring protons show splitting patterns (e.g., AB systems) due to ring strain .

- ¹³C NMR : The carbonyl carbons (C=O of carbamate and ketone) resonate at δ 155–165 ppm and δ 205–210 ppm, respectively .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns revealing loss of the tert-butyl group (-56 Da) .

Advanced Research Questions

Q. How can researchers resolve data contradictions in stereochemical outcomes during functionalization of the cyclobutane ring?

Methodological Answer: Contradictions arise from competing reaction pathways (e.g., axial vs. equatorial attack on the strained cyclobutane). Strategies include:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution to isolate enantiomers. notes that stereochemical variants of similar carbamates exhibit distinct biological interactions .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to rationalize stereoselectivity. For example, eclipsing strain in the cyclobutane ring may favor axial attack in SN2 reactions .

- X-ray Crystallography : Resolve ambiguities in diastereomer ratios by determining crystal structures of intermediates .

Q. What methodological approaches are used to study interactions between this compound and biological targets?

Methodological Answer:

- Enzyme Inhibition Assays :

- Kinetic Analysis : Monitor IC₅₀ values via fluorogenic substrates (e.g., for proteases). The ketone group may act as a Michael acceptor, forming covalent adducts with catalytic cysteine residues .

- Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites. The cyclobutane ring’s rigidity often enhances binding entropy .

- Cellular Uptake Studies :

- LC-MS/MS Quantification : Track intracellular concentrations in HEK293 cells. The tert-butyl group may improve membrane permeability compared to unsubstituted carbamates .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Stability :

- Thermal Stability :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.